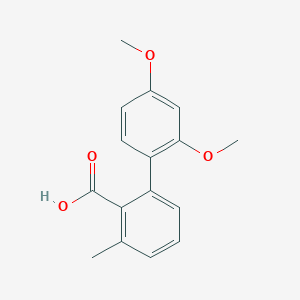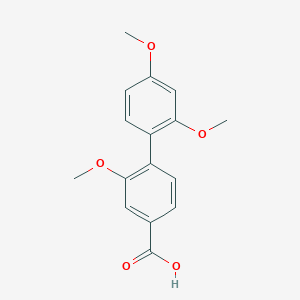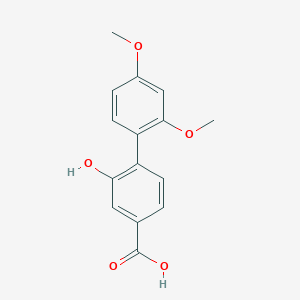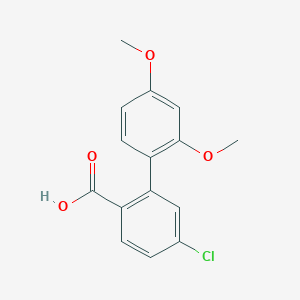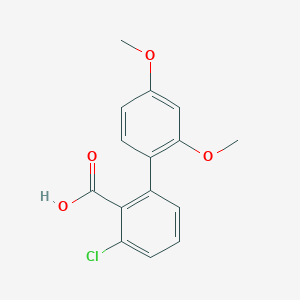
4-(2,4-Dimethoxyphenyl)-2-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethoxyphenyl)-2-hydroxybenzoic acid, or 4-DMHBA, is a phenolic compound that has recently been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol, and has a molecular weight of 212.22 g/mol. 4-DMHBA is known for its antioxidant and anti-inflammatory properties, and has been used as an intermediate in the synthesis of other compounds. It has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
4-DMHBA has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action. It has been used as an intermediate in the synthesis of other compounds, and has also been studied for its antioxidant and anti-inflammatory properties.
作用机制
The mechanism of action of 4-DMHBA is not yet fully understood. However, studies have suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also act as an anti-inflammatory agent by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Studies have shown that 4-DMHBA has a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory mediators. In addition, 4-DMHBA has been found to have antioxidant and anti-apoptotic effects.
实验室实验的优点和局限性
4-DMHBA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in a two-step process. It is also soluble in water and ethanol, making it easy to work with in a laboratory setting. However, there are some limitations to using 4-DMHBA in laboratory experiments. It is not as stable as some other compounds, and can degrade when exposed to high temperatures or light. In addition, its mechanism of action is not yet fully understood, so it is difficult to predict the exact effects of the compound in a laboratory setting.
未来方向
There are several potential future directions for the study of 4-DMHBA. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in drug development, as well as its potential to be used as an intermediate in the synthesis of other compounds. Additionally, further studies could be conducted to explore its potential to be used as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the potential advantages and limitations of using 4-DMHBA in laboratory experiments.
合成方法
4-DMHBA can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethoxyphenol with paraformaldehyde in the presence of an acid catalyst. This reaction produces 4-hydroxy-2,4-dimethoxybenzaldehyde. The second step involves the reaction of the 4-hydroxy-2,4-dimethoxybenzaldehyde with hydrochloric acid to yield 4-DMHBA.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-10-4-6-11(14(8-10)20-2)9-3-5-12(15(17)18)13(16)7-9/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIFPIVNCLKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690797 |
Source


|
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-64-4 |
Source


|
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








